

# A-79175: A Technical Overview of its Discovery, Synthesis, and In Vitro Pharmacology

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## Compound of Interest

Compound Name: A-79175

Cat. No.: B1664261

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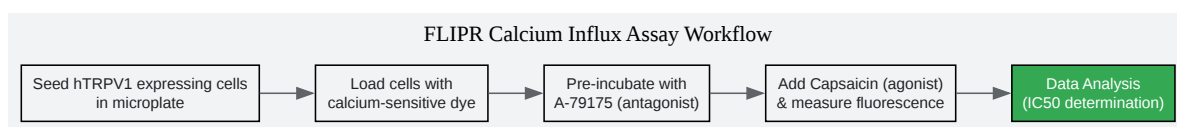
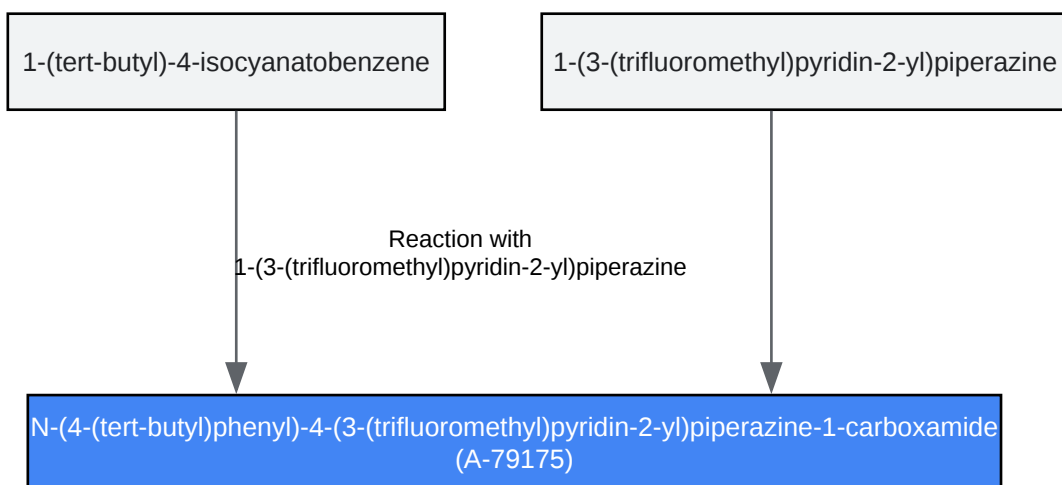
This technical guide provides an in-depth exploration of the discovery and synthetic pathway of **A-79175**, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, developed by Abbott Laboratories. The document details the methodologies for its synthesis and the key in vitro assays used to determine its pharmacological profile.

## Discovery and Rationale

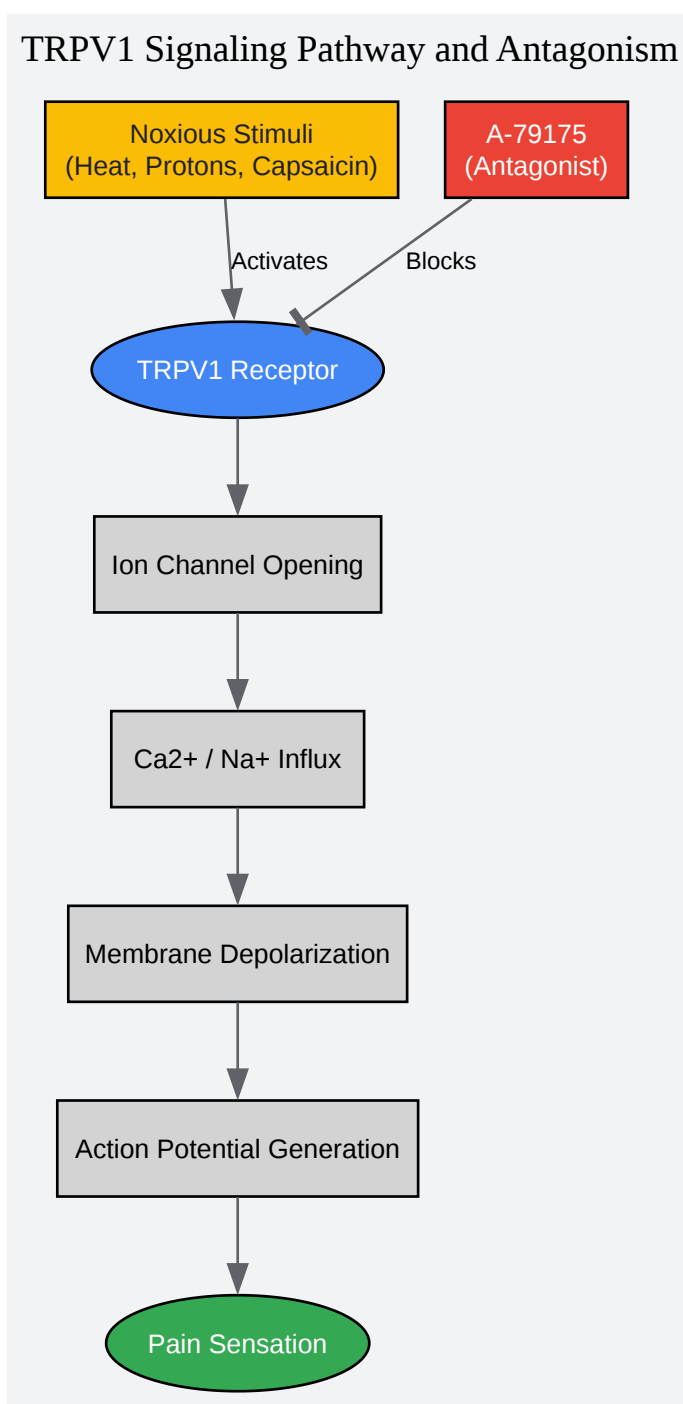
**A-79175**, chemically identified as N-(4-(tert-butyl)phenyl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide, emerged from a focused drug discovery program aimed at identifying novel analgesics. The TRPV1 receptor, a non-selective cation channel activated by noxious stimuli such as heat, protons, and capsaicin, is a well-validated target for the development of pain therapeutics. Antagonism of this receptor has been shown to be a promising mechanism for the treatment of various pain states. The development of **A-79175** and its analogs was driven by the need for potent and selective TRPV1 antagonists with favorable pharmacokinetic properties.

## Synthesis Pathway

The synthesis of **A-79175** involves a multi-step sequence, as detailed in the scientific literature. The core of the molecule is constructed by coupling a substituted piperazine with a pyridine derivative, followed by the introduction of the carboxamide moiety.



## TRPV1 Signaling Pathway and Antagonism



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